molecular formula C16H14N4 B14386723 3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile CAS No. 88112-13-4

3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile

Cat. No.: B14386723
CAS No.: 88112-13-4
M. Wt: 262.31 g/mol
InChI Key: MNJKOPIIFXLUNI-UHFFFAOYSA-N
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Description

3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is an organic compound with a complex structure characterized by the presence of cyclopropyl and cyclohexene rings, along with multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile typically involves the cycloaddition reactions of dienes and nitriles. One common method is the Diels-Alder reaction, where a diene reacts with a nitrile-containing dienophile under controlled conditions to form the cyclohexene ring structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

88112-13-4

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

3,6-dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C16H14N4/c17-7-15(8-18)13(11-1-2-11)5-6-14(12-3-4-12)16(15,9-19)10-20/h5-6,11-14H,1-4H2

InChI Key

MNJKOPIIFXLUNI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C=CC(C(C2(C#N)C#N)(C#N)C#N)C3CC3

Origin of Product

United States

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